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Compound of Interest

Compound Name: Lomatin

Cat. No.: B073374

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of pure
Lomatin (9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]Jchromen-2-one), a naturally
occurring pyranocoumarin. This document details the key spectroscopic data obtained from
Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass
Spectrometry (MS). The information is intended to aid in the identification, characterization, and
quality control of Lomatin for research and drug development purposes. Detailed experimental
protocols for acquiring this spectral data are also provided.

Chemical Structure and Properties

o |[UPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]Jchromen-2-one

Synonyms: Lomatin

CAS Numbers: 1147-25-7, 19380-05-3

Molecular Formula: C14H1404

Molecular Weight: 246.26 g/mol
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Lomatin.
The following tables summarize the *H and 13C NMR spectral data.

Table 1: *H NMR Spectral Data of Lomatin

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.58 d 8.5 H-4

7.29 d 8.5 H-5

6.78 d 8.5 H-6

6.21 d 9.5 H-3

4.72 dd 85,45 H-9'

3.23 dd 17.0, 8.5 H-10'a

2.85 dd 17.0,4.5 H-10'b

1.39 S - 8'-CHs (cis)

1.25 S - 8'-CHs (trans)

2.0-3.0 brs - 9'-OH

Table 2: 13C NMR Spectral Data of Lomatin
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Chemical Shift (8) ppm Assignment
161.4 C-2

156.4 C-7

154.0 C-8a

143.5 C-14

128.7 C-5

115.8 C-6

1129 C-4a

112.7 C-3

108.2 C-8

78.9 C-8'

69.3 C-9

31.0 c-10

25.1 8'-CHs (cis)
20.6 8'-CHs (trans)

Infrared (IR) Spectroscopy

The IR spectrum of Lomatin reveals characteristic absorption bands corresponding to its
functional groups.

Table 3: Infrared (IR) Spectral Data of Lomatin
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Wavenumber (cm~?) Intensity Assignment

3450 Strong, Broad O-H stretch (hydroxyl group)
2975, 2930, 2870 Medium C-H stretch (aliphatic)

1720 Strong C=0 stretch (lactone)

1610, 1570, 1490 Medium C=C stretch (aromatic)
1385, 1370 Medium C-H bend (gem-dimethyl)
1260 Strong C-O stretch (lactone)

1125 Strong C-O stretch (aryl ether)

840 Strong C-H bend (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Lomatin exhibits absorption maxima characteristic of the coumarin
chromophore.

Table 4: UV-Vis Spectral Data of Lomatin

Solvent Amax (nm) Molar Absorptivity (g)
Methanol 222, 253, 298, 328
Ethanol 221, 252, 297, 327
Chloroform 225, 255, 300, 330

Molar absorptivity data is not consistently available in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Lomatin.

Table 5: Mass Spectrometry Data of Lomatin
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miz Relative Intensity (%) Assighment
246 100 [M]* (Molecular lon)
228 45 [M - H20]*
213 80 [M - H20 - CHs]*
[M - C3H7O]* (Loss of
187 60 , _ _
isopropanol side chain)
159 30 [CoH70s]*

Experimental Protocols

NMR Spectroscopy

e Instrumentation: A Bruker Avance IIl HD 400 MHz spectrometer (or equivalent).

e Sample Preparation: 5-10 mg of pure Lomatin is dissolved in approximately 0.7 mL of
deuterated chloroform (CDCls) or deuterated dimethyl sulfoxide (DMSO-de) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

» 'H NMR Data Acquisition:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: 20 ppm
o Acquisition Time: 4.0 s
e 13C NMR Data Acquisition:
o Pulse Program: zgpg30

o Number of Scans: 1024
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o Relaxation Delay: 2.0 s
o Spectral Width: 240 ppm

o Acquisition Time: 1.8 s

o Data Processing: The free induction decay (FID) is Fourier transformed, phased, and
baseline corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts
are referenced to TMS at 0.00 ppm for *H and 77.16 ppm for CDClIs in 13C spectra.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer
Spectrum Two) equipped with a universal attenuated total reflectance (UATR) accessory or a
KBr pellet press.

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of pure Lomatin with 100-200 mg of dry potassium bromide
(KBr) powder in an agate mortar.

o Transfer the mixture to a pellet die and press under high pressure to form a transparent
disc.

o Data Acquisition:

[e]

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

o

Number of Scans: 16

[¢]

A background spectrum of the empty sample holder or a pure KBr pellet is recorded and

o

automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800).
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o Sample Preparation: A stock solution of Lomatin is prepared by dissolving an accurately
weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, chloroform). The
stock solution is then diluted to a concentration that gives an absorbance reading between
0.2 and 0.8 AU.

o Data Acquisition:

[¢]

Wavelength Range: 200-800 nm

[e]

Scan Speed: Medium

Slit Width: 1.0 nm

o

[¢]

The spectrum is recorded against a solvent blank. The wavelengths of maximum
absorbance (Amax) are determined from the resulting spectrum.

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas
chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a
5977A MSD).

o Sample Introduction (GC-MS): A dilute solution of Lomatin in a volatile solvent (e.qg.,
dichloromethane, ethyl acetate) is injected into the GC.

o GC Column: HP-5ms (or equivalent)

o Injector Temperature: 250 °C

o Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
o MS Data Acquisition:

o lonization Mode: Electron lonization (EI)

o Electron Energy: 70 eV

o Mass Range: m/z 40-550
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o lon Source Temperature: 230 °C

o Quadrupole Temperature: 150 °C

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for the isolation and spectroscopic
analysis of Lomatin, and a conceptual representation of its potential interaction with a
biological target, which is a common area of investigation for natural products.
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Caption: Workflow for the isolation and spectroscopic characterization of Lomatin.
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Caption: Conceptual signaling pathway of Lomatin's potential biological activity.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Characteristics
of Pure Lomatin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073374#spectral-characteristics-of-pure-lomatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b073374?utm_src=pdf-body-img
https://www.benchchem.com/product/b073374?utm_src=pdf-body
https://www.benchchem.com/product/b073374?utm_src=pdf-body-img
https://www.benchchem.com/product/b073374?utm_src=pdf-body
https://www.benchchem.com/product/b073374#spectral-characteristics-of-pure-lomatin
https://www.benchchem.com/product/b073374#spectral-characteristics-of-pure-lomatin
https://www.benchchem.com/product/b073374#spectral-characteristics-of-pure-lomatin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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